![molecular formula C20H31N5O2S B4889916 1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine](/img/structure/B4889916.png)
1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine
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Overview
Description
1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine is a complex organic compound that features a combination of imidazole, piperazine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine typically involves multiple steps, including the formation of the imidazole ring, sulfonylation, and subsequent coupling with piperazine and pyridine derivatives.
Formation of Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Coupling Reactions: The sulfonylated imidazole is coupled with piperazine and pyridine derivatives using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine moieties using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols .
Scientific Research Applications
1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-[[3-(2-Methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine: This compound is unique due to its specific combination of functional groups and structural features.
Other Imidazole Derivatives: Compounds with similar imidazole structures but different substituents may exhibit different properties and applications.
Piperazine Derivatives: Similar compounds with piperazine moieties may have varying biological activities and uses.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methyl]-4-[(3-methylpyridin-2-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2S/c1-16(2)13-25-18(12-22-20(25)28(4,26)27)14-23-8-10-24(11-9-23)15-19-17(3)6-5-7-21-19/h5-7,12,16H,8-11,13-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULZMULMQISCMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)CC3=CN=C(N3CC(C)C)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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